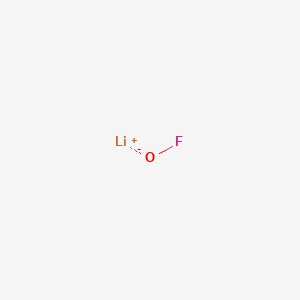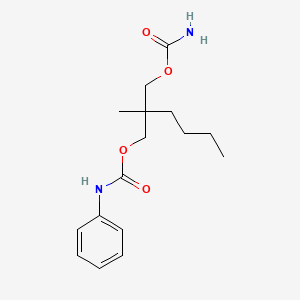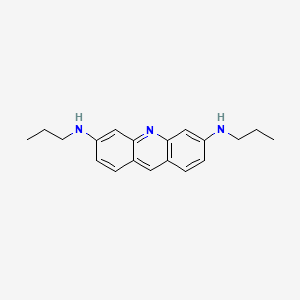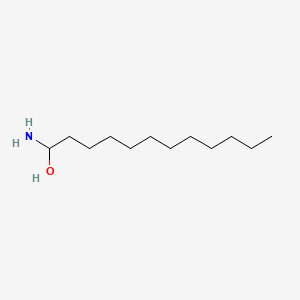
1-Aminododecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminododecan-1-OL can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically requires anhydrous solvents and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of nitriles or amides derived from dodecanoic acid. This process involves the use of catalysts such as palladium on carbon (Pd/C) and high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminododecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form a primary amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides
Applications De Recherche Scientifique
1-Aminododecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other organic compounds. Its long aliphatic chain makes it suitable for creating amphiphilic molecules.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature. It can also be used as a model compound for studying the interactions between lipids and proteins.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form micelles and vesicles makes it useful for encapsulating hydrophobic drugs and improving their solubility and bioavailability.
Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Aminododecan-1-OL is primarily related to its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it useful in various applications. In biological systems, it can insert into lipid bilayers and affect membrane fluidity and permeability. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
1-Aminododecan-1-OL can be compared with other similar compounds, such as:
1-Aminododecane: Lacks the hydroxyl group, making it less polar and less versatile in terms of chemical reactivity.
1-Dodecanol: Lacks the amino group, making it less reactive in terms of forming hydrogen bonds and electrostatic interactions.
12-Aminododecanoic Acid: Contains a carboxylic acid group instead of a hydroxyl group, making it more acidic and less suitable for certain applications.
The uniqueness of this compound lies in its combination of a long aliphatic chain with both an amino and a hydroxyl group, providing a balance of hydrophobic and hydrophilic properties that make it versatile for various applications.
Propriétés
Numéro CAS |
30030-01-4 |
|---|---|
Formule moléculaire |
C12H27NO |
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
1-aminododecan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12,14H,2-11,13H2,1H3 |
Clé InChI |
KAFWCKOMHCHXFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


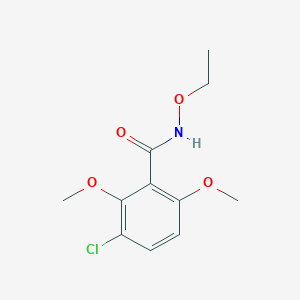
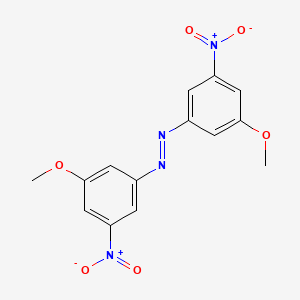
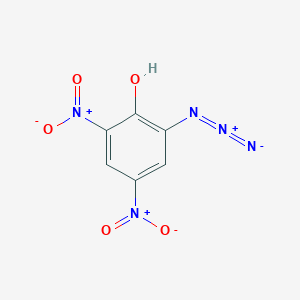
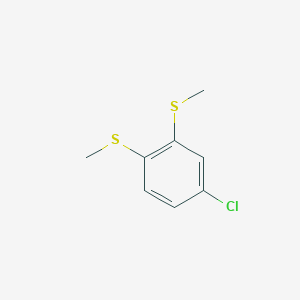
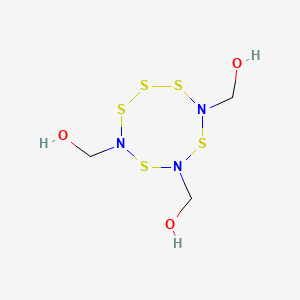
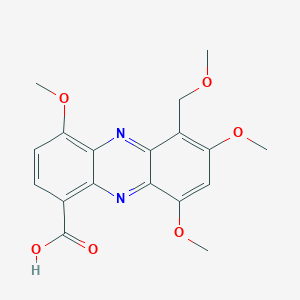
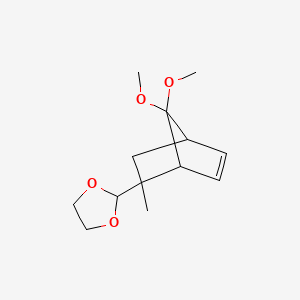
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
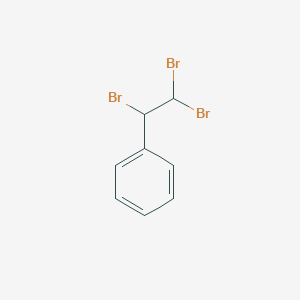
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
